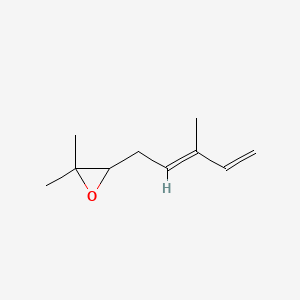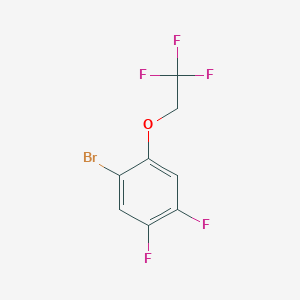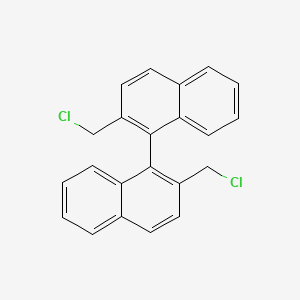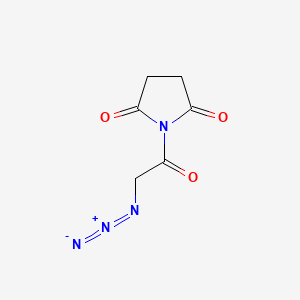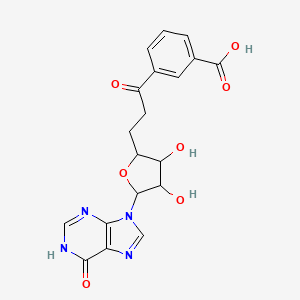
(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group, an amino group, and an ethylamino group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral starting material, such as (S)-tert-butyl 4-oxopentanoate.
Amination: The carbonyl group of the starting material is subjected to reductive amination using ethylamine. This step introduces the ethylamino group.
Protection: The amino group is protected using a tert-butyl ester to prevent unwanted side reactions during subsequent steps.
Final Amination: The protected intermediate is then reacted with an appropriate amine source to introduce the amino group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the synthesis steps efficiently.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Forms various substituted products depending on the nucleophile used.
Scientific Research Applications
(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Interaction: The compound could interact with specific receptors, modulating their activity.
Pathway Modulation: It might influence biochemical pathways by altering the concentration of key intermediates.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-butyl 4-amino-5-(methylamino)-5-oxopentanoate: Similar structure but with a methylamino group instead of an ethylamino group.
(S)-tert-butyl 4-amino-5-(propylamino)-5-oxopentanoate: Contains a propylamino group instead of an ethylamino group.
Uniqueness
Steric Effects: The ethylamino group in (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate provides unique steric properties compared to its methyl and propyl analogs.
Reactivity: The presence of the ethylamino group may influence the compound’s reactivity and interaction with other molecules differently than its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (4S)-4-amino-5-(ethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C11H22N2O3/c1-5-13-10(15)8(12)6-7-9(14)16-11(2,3)4/h8H,5-7,12H2,1-4H3,(H,13,15)/t8-/m0/s1 |
InChI Key |
UAHPKRTZASHNIJ-QMMMGPOBSA-N |
Isomeric SMILES |
CCNC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
Canonical SMILES |
CCNC(=O)C(CCC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


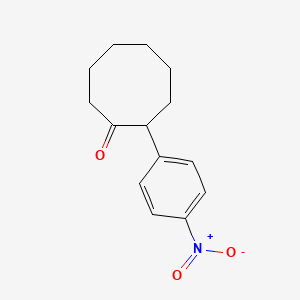
![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
